KN-92 hydrochloride
Description
Overview of CaMKII in Cellular Signaling and Physiological Processes
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a multifunctional serine/threonine protein kinase that plays a pivotal role in mediating a vast array of cellular signaling pathways triggered by calcium ions (Ca²⁺) mdpi.comfrontiersin.orgoncotarget.comfrontiersin.orgscbt.comnih.govnih.govnih.govfrontiersin.orgphysiology.orgtaylorandfrancis.comnih.govnih.gov. This ubiquitous enzyme is highly conserved and is found in numerous cell types, with particular abundance in neuronal tissues and cardiac muscle mdpi.comfrontiersin.orgnih.govnih.govtaylorandfrancis.comnih.gov. CaMKII is central to processes such as synaptic plasticity, learning, and memory formation in the nervous system frontiersin.orgoncotarget.comscbt.comnih.govtaylorandfrancis.comnih.govpnas.org. In the heart, it is critical for regulating excitation-contraction coupling, cellular contractility, heart rate, and cardiac gene expression mdpi.comnih.govfrontiersin.orgphysiology.orgnih.govfrontiersin.orgfrontiersin.org. Beyond these well-established roles, CaMKII is also implicated in cell cycle progression, proliferation, differentiation, survival, and immune responses oncotarget.comscbt.comnih.gov.
CaMKII exists as a holoenzyme, typically forming dodecamers composed of twelve subunits, which are encoded by four distinct genes (α, β, γ, and δ isoforms) mdpi.comfrontiersin.orgnih.govtaylorandfrancis.comuniprot.org. The activation of CaMKII is a complex process initiated by the binding of Ca²⁺ to its regulatory protein, calmodulin (CaM) mdpi.comfrontiersin.orgnih.govnih.govphysiology.orgnih.govuniprot.orgmolbiolcell.org. This binding event relieves the autoinhibition of the kinase domain, allowing for autophosphorylation, most notably at the threonine residue (Thr286/287) mdpi.comfrontiersin.orgnih.govnih.govphysiology.orgnih.govuniprot.orgmolbiolcell.org. This autophosphorylation can render the kinase constitutively active, enabling it to continue phosphorylating substrates even after intracellular Ca²⁺ levels have returned to basal levels, a mechanism that confers a form of molecular memory frontiersin.orgnih.govnih.govphysiology.org. CaMKII's diverse functions are further modulated by its specific isoforms, their subcellular localization, and various post-translational modifications nih.govnih.govnih.govphysiology.orgfrontiersin.orguniprot.org. Dysregulation of CaMKII activity has been linked to numerous pathological conditions, including heart failure, cancer, and neurological disorders oncotarget.comnih.govfrontiersin.orgtaylorandfrancis.comnih.govfrontiersin.orgfrontiersin.org.
The Role of Pharmacological Inhibitors in Elucidating CaMKII Function
Pharmacological inhibitors are indispensable tools for dissecting the complex roles of CaMKII in cellular signaling and physiological processes oncotarget.comscbt.comnih.govmolbiolcell.orgfrontiersin.orgresearchgate.netnih.gov. By selectively blocking the kinase's activity, researchers can investigate its specific contributions to various cellular functions and understand the downstream consequences of its modulation scbt.comnih.govmolbiolcell.org. These inhibitors allow for the precise examination of CaMKII's involvement in processes such as synaptic plasticity, neuronal excitability, and other calcium-dependent cellular events scbt.com.
Historically, compounds like KN-93 and KN-62 have been widely utilized as research tools to probe CaMKII function oncotarget.comfrontiersin.orgmolbiolcell.orgmolbiolcell.orgfrontiersin.orgnih.govdcchemicals.cominterchim.fr. These inhibitors typically function by competitively blocking the binding of Ca²⁺/CaM to CaMKII, thereby preventing its activation nih.govmolbiolcell.orgfrontiersin.orgnih.govdcchemicals.cominterchim.frtargetmol.com. Alternatively, some inhibitors target the ATP-binding site of the kinase oncotarget.comfrontiersin.orgfrontiersin.org. The ability to inhibit CaMKII activity has been instrumental in establishing its critical roles in numerous biological phenomena, leading to its identification as a key therapeutic target in diseases like heart failure and cancer oncotarget.comnih.govfrontiersin.orgfrontiersin.org. However, early inhibitors often suffered from limitations such as a lack of complete specificity, affecting other kinases (e.g., CaMKIV) or ion channels, and an inability to inhibit the autonomously active form of CaMKII generated by autophosphorylation nih.govmolbiolcell.orgmolbiolcell.orgfrontiersin.org.
Genesis and Purpose of KN-92 Hydrochloride as a Research Control Compound
Structural Analogy to KN-93
This compound is structurally analogous to KN-93, a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) dcchemicals.cominterchim.frtargetmol.comapexbt.comapexbt.commedchemexpress.com. KN-93 functions by competitively blocking the binding of CaM to the kinase, with a reported inhibitory constant (Ki) of approximately 370 nM dcchemicals.comtargetmol.com. While KN-92 shares a similar chemical backbone with KN-93, it has been specifically designed or identified as lacking significant CaMKII inhibitory activity dcchemicals.comtargetmol.comapexbt.comapexbt.comcaymanchem.commedchemexpress.comfishersci.fimedchemexpress.com. This structural similarity, coupled with a lack of biological activity against the target enzyme, makes KN-92 an ideal negative control. KN-93 possesses a more complex molecular structure, incorporating additional functional groups compared to the simpler arrangement found in KN-92 .
Rationale for Utilizing Inactive Analogs in Mechanistic Investigations
The use of inactive analogs, such as KN-92, is a fundamental principle in scientific methodology, particularly in pharmacology and molecular biology, serving as essential negative controls dcchemicals.comapexbt.comapexbt.comcaymanchem.commedchemexpress.comfishersci.fimedchemexpress.comwisdomlib.orginspiraadvantage.comwikipedia.orgresearchgate.netnih.gov. A negative control is an experimental condition or group where no effect is expected, thereby establishing a baseline against which the effects of an active treatment or compound can be measured wisdomlib.orginspiraadvantage.comwikipedia.org.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNWBMPAAXAHM-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Findings and Data
In Vitro Cellular Systems for Mechanistic Elucidation
In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms underlying CaMKII activity. This compound is routinely included in these studies to ensure that the observed effects are indeed mediated by CaMKII inhibition.
Fibroblast Cell Culture Models (e.g., NIH 3T3 fibroblasts)
Fibroblast cell lines, such as NIH 3T3, are frequently used to study cell growth, proliferation, and signaling pathways. Research involving CaMKII in these cells often utilizes KN-93 to investigate its role in cell cycle progression and survival. Studies have shown that KN-93 can induce G1 cell cycle arrest and apoptosis in NIH 3T3 cells by inhibiting CaMK-II caymanchem.com. In contrast, KN-92, at concentrations up to 25 μM, has demonstrated ineffectiveness in arresting cell growth or inhibiting CaMKII activity in these cells caymanchem.commedchemexpress.com. Furthermore, KN-93 has been shown to inhibit cell growth stimulated by various growth factors in NIH 3T3 fibroblasts, an effect not replicated by KN-92, underscoring its role as a specific CaMKII inhibitor in this context medchemexpress.comtargetmol.com.
Hepatic Stellate Cell Studies (e.g., LX-2 cells)
Hepatic stellate cells (HSCs), such as the LX-2 cell line, play a pivotal role in liver fibrosis. CaMKII has been implicated in HSC proliferation. Studies using LX-2 cells have demonstrated that KN-93 significantly inhibits cell proliferation in a dose-dependent manner, while KN-92 shows no such effect medchemexpress.commedchemexpress.comarctomsci.comnih.gov. Specifically, KN-93 treatment led to a reduction in the expression of cell cycle regulators p53 and p21, whereas KN-92 did not medchemexpress.commedchemexpress.comarctomsci.comnih.gov. The co-localization of phosphorylated and total CaMKII with nuclear staining in LX-2 cells further supports CaMKII's involvement in nuclear processes regulating proliferation nih.gov. KN-93, but not KN-92, also downregulated the expression of phospho-Cdc25C, a key cell cycle regulator nih.gov.
Macrophage Investigations (e.g., Head Kidney Macrophages)
Macrophages are critical immune cells involved in inflammatory responses and apoptosis. In studies examining Aeromonas hydrophila-induced apoptosis in Head Kidney Macrophages (HKM), both KN-93 and its inactive analogue KN-92 were employed plos.orgplos.org. KN-93 treatment attenuated caspase-3 activity and provided significant protection to infected HKM from apoptosis. Crucially, KN-92 failed to inhibit this apoptosis, highlighting the specific role of CaMKII in the apoptotic pathway plos.orgplos.org. Additionally, KN-93 and KN-92 were used to investigate the role of CaMKIIγ in cAMP production in infected HKM, with results implicating CaMKII in this process plos.orgplos.org. In rat peritoneal macrophages, KN-93 effectively inhibited LPS- or PMA-induced phosphorylation of CaMKII and CaMKIV, whereas KN-92 had no significant effect, confirming the specificity of KN-93 for CaMKII nih.gov. This specificity was further demonstrated by KN-93's ability to block CREB phosphorylation and subsequent COX-2 expression and PGE2 production, effects not observed with KN-92 nih.gov.
Vascular Smooth Muscle Cell Analysis
Vascular smooth muscle cells (VSMCs) are central to vascular tone and remodeling. CaMKII has been implicated in VSMC proliferation and the regulation of ion channels. In rabbit aortic VSMCs, KN-93, but not KN-92, inhibited [³H]thymidine incorporation, suggesting CaMKII's contribution to VSMC proliferation ahajournals.orgahajournals.org. Electrophysiological studies in rat mesenteric artery smooth muscle cells revealed that KN-93 reversed the increase in spontaneous transient outward currents (STOCs) frequency induced by Epac activation, an effect not mimicked by KN-92 nih.gov. Furthermore, KN-93, but not KN-92, inhibited ionomycin-induced autonomous CaM kinase II activity and ERK1/2 activation in rat aortic VSMCs ahajournals.org. In intestinal smooth muscle, KN-93, unlike KN-92, hyperpolarized the membrane and suppressed the nitrergic inhibitory junction potential (sIJP), indicating a CaMKII-dependent mechanism physiology.org.
Cardiac Myocyte Preparations
CaMKII plays a critical role in cardiac function, influencing excitation-contraction coupling, ion channel activity, and arrhythmogenesis. In cardiac myocytes, KN-93 and KN-92 have been used to differentiate CaMKII-dependent effects from other cellular actions. For instance, KN-93, but not KN-92, prevented isoproterenol-induced early afterdepolarizations (EADs) and arrhythmias in rabbit ventricular cells glpbio.com. In myocytes from patients with atrial fibrillation, KN-93, unlike KN-92, normalized diastolic Ca²⁺ levels and reduced sarcoplasmic reticulum (SR) Ca²⁺ leak, suggesting CaMKII's role in diastolic dysfunction ahajournals.org. In a rat model of heart failure, KN-93 treatment preserved normal cardiac myocyte function, including contraction, relaxation, and [Ca²⁺]iT, and improved β-adrenergic reserve, whereas KN-92 treatment failed to yield these benefits nih.gov.
Ex Vivo and In Vivo Animal Models for Systemic Analysis
The utility of this compound extends to in vivo studies, where it serves as a crucial control to validate the systemic effects of CaMKII inhibition.
In animal models of cardiac hypertrophy, KN-93 has been shown to significantly suppress isoproterenol-induced arrhythmias in transgenic mice, an effect not observed with KN-92 ahajournals.orgahajournals.org. Similarly, in a rat model of heart failure, chronic CaMKII inhibition with KN-93 prevented sympathetic nervous system activation and restored normal cardiac function, effects that were not achieved with KN-92 nih.gov. In a study investigating angiotensin II-induced hypertension in rats, KN-93 administration attenuated the rise in mean arterial pressure, an effect absent with KN-92, thereby implicating CaMKII in the development and maintenance of hypertension ahajournals.org. These findings collectively highlight the importance of KN-92 as a control to confirm that the therapeutic or physiological effects observed with KN-93 are specifically attributable to CaMKII inhibition.
Data Tables
The following tables summarize key findings from studies employing this compound as a control, illustrating its role in validating CaMKII-specific effects.
Table 1: Effect of KN-93 and KN-92 on Cell Proliferation
| Cell Type | Treatment (Concentration) | Effect on Cell Proliferation | CaMKII Specificity Indicated by KN-92 | Reference(s) |
| NIH 3T3 Fibroblasts | KN-93 (up to 25 μM) | Inhibited | Yes | caymanchem.commedchemexpress.comtargetmol.com |
| NIH 3T3 Fibroblasts | KN-92 (up to 25 μM) | Ineffective | Yes | caymanchem.commedchemexpress.com |
| LX-2 (Hepatic Stellate Cells) | KN-93 (5-50 μM) | Inhibited | Yes | medchemexpress.commedchemexpress.comarctomsci.comnih.gov |
| LX-2 (Hepatic Stellate Cells) | KN-92 (5-50 μM) | Ineffective | Yes | medchemexpress.commedchemexpress.comarctomsci.comnih.gov |
Table 2: Role of KN-93 and KN-92 in Macrophage Apoptosis and Signaling
| Cell Type | Treatment | Key Outcome | CaMKII Specificity Indicated by KN-92 | Reference(s) |
| Aeromonas hydrophila-infected HKM | KN-93 | Attenuated caspase-3 activity, protected from apoptosis | Yes | plos.orgplos.org |
| Aeromonas hydrophila-infected HKM | KN-92 | Failed to inhibit apoptosis | Yes | plos.orgplos.org |
| Rat Peritoneal Macrophages (LPS/PMA stim.) | KN-93 | Inhibited CaMKII/CaMKIV phosphorylation, blocked CREB phosphorylation, reduced COX-2/PGE2 | Yes | nih.gov |
| Rat Peritoneal Macrophages (LPS/PMA stim.) | KN-92 | No significant effect on phosphorylation or signaling molecules | Yes | nih.gov |
| Cholesterol-loaded Macrophages | KN-93 | Inhibited Fas mRNA induction and mitochondrial cytochrome c release | Yes | jci.org |
| Cholesterol-loaded Macrophages | KN-92 | No significant effect on Fas mRNA or cytochrome c release | Yes | jci.org |
Table 3: Effects of KN-93 and KN-92 on Cardiac Function and Arrhythmias
| Model System | Treatment | Key Outcome | CaMKII Specificity Indicated by KN-92 | Reference(s) |
| Rabbit Ventricular Cells | KN-93 | Prevented isoproterenol-induced EADs | Yes | glpbio.com |
| Rabbit Ventricular Cells | KN-92 | Did not prevent isoproterenol-induced EADs | Yes | glpbio.com |
| Atrial Fibrillation Patient Myocytes | KN-93 | Normalized diastolic Ca²⁺ levels, reduced SR Ca²⁺ leak | Yes | ahajournals.org |
| Atrial Fibrillation Patient Myocytes | KN-92 | Did not normalize Ca²⁺ levels or reduce SR Ca²⁺ leak | Yes | ahajournals.org |
| Rat Model of Heart Failure (CHF) | KN-93 | Preserved normal myocyte function, improved β-adrenergic reserve | Yes | nih.gov |
| Rat Model of Heart Failure (CHF) | KN-92 | Failed to improve LV and myocyte function | Yes | nih.gov |
| Transgenic Mice (Cardiac Hypertrophy) | KN-93 | Significantly suppressed isoproterenol-induced arrhythmias | Yes | ahajournals.orgahajournals.org |
| Transgenic Mice (Cardiac Hypertrophy) | KN-92 | Had only minor, non-significant effects on arrhythmias | Yes | ahajournals.orgahajournals.org |
Table 4: Role of KN-93 and KN-92 in Vascular Smooth Muscle Cell Function
| Cell Type / Model | Treatment | Key Outcome | CaMKII Specificity Indicated by KN-92 | Reference(s) |
| Rabbit Aortic VSMCs | KN-93 | Inhibited [³H]thymidine incorporation (proliferation) | Yes | ahajournals.orgahajournals.org |
| Rabbit Aortic VSMCs | KN-92 | Did not inhibit [³H]thymidine incorporation | Yes | ahajournals.orgahajournals.org |
| Rat Mesenteric Artery SM Cells (Epac activation) | KN-93 | Reversed increase in STOC frequency | Yes | nih.gov |
| Rat Mesenteric Artery SM Cells (Epac activation) | KN-92 | Did not reverse increase in STOC frequency | Yes | nih.gov |
| Intestinal Smooth Muscle | KN-93 | Hyperpolarized membrane, suppressed nitrergic sIJP | Yes | physiology.org |
| Intestinal Smooth Muscle | KN-92 | No significant effect on membrane potential or sIJP | Yes | physiology.org |
Compound List
this compound
KN-93
CaMKII (Calcium/Calmodulin-Dependent Protein Kinase II)
CaMKIV (Calcium/Calmodulin-Dependent Protein Kinase IV)
CaMKIIγ
CaMKIIδ
CaMKIIα
CaMKIIβ
CaM (Calmodulin)
PKA (Protein Kinase A)
PKC (Protein Kinase C)
MLCK (Myosin Light Chain Kinase)
ERK1/2 (Extracellular signal-regulated kinases 1 and 2)
CREB (cAMP-response element-binding protein)
COX-2 (Cyclooxygenase-2)
PGE₂ (Prostaglandin E₂)
LPS (Lipopolysaccharide)
PMA (Phorbol 12-myristate 13-acetate)
HSC (Hepatic Stellate Cell)
Epiac (Exchange Protein Directly Activated by cAMP)
Rodent Models of Cardiovascular Disease (e.g., Heart Failure, Myocardial Infarction)
In cardiovascular research, CaMKII plays a critical role in regulating cardiac function, calcium handling, and the development of heart disease. KN-93 has been utilized in rodent models to investigate its therapeutic potential in conditions like heart failure and myocardial infarction. This compound serves as a crucial control in these studies to confirm that any beneficial effects observed with KN-93 are indeed mediated by CaMKII inhibition.
For instance, in a study involving rats with heart failure induced by isoproterenol, treatment with KN-93 preserved left ventricular function and improved myocyte Ca2+ homeostasis compared to untreated or KN-92-treated groups ahajournals.org. Surviving myocytes from infarcted rats treated with KN-92 exhibited disordered Ca2+ handling, mirroring untreated groups, whereas KN-93 treatment preserved Ca2+ homeostasis ahajournals.org. Furthermore, chronic CaMKII inhibition with KN-93 in rat models of advanced heart failure demonstrated a rescue effect on cardiac function and sympathetic nervous system activation, with KN-92 treatment failing to elicit similar improvements researchgate.net. In a mouse model of cardiac hypertrophy, KN-93 significantly suppressed isoproterenol-induced arrhythmias in CaMKIV transgenic mice, whereas the inactive analog KN-92 did not provide this suppression, highlighting the CaMKII-dependent nature of KN-93's anti-arrhythmic effect ahajournals.orgahajournals.org.
Models of Neuropathic Pain
CaMKII has been implicated in the development and maintenance of neuropathic pain. Research in rodent models of experimental mononeuropathy has utilized KN-93 to investigate this role. Studies involving spinal nerve ligation (SNL) in mice have shown that KN-93 administered intrathecally can dose-dependently reverse SNL-induced thermal hyperalgesia and mechanical allodynia nih.govnih.gov. In these experiments, KN-92, administered at similar concentrations, demonstrated no effect on SNL-induced CaMKII activation, allodynia, or hyperalgesia, thereby confirming the specificity of KN-93's action on CaMKII in the context of neuropathic pain nih.govnih.gov. Similarly, KN-93 reversed oxaliplatin-induced mechanical allodynia in rats by blocking spinal CaMKII phosphorylation, while KN-92, which also affects L-type Ca2+ channels, did not reverse this allodynia core.ac.uk.
Transgenic Animal Models in CaMKII Research
Transgenic animal models are instrumental in dissecting the specific functions of CaMKII isoforms or their regulatory mechanisms. In studies employing such models, this compound is used alongside KN-93 to validate the findings. For example, in a study using CaMKIV transgenic mice, KN-93 was administered to investigate its effect on isoproterenol-induced arrhythmias. The results showed that KN-93 significantly suppressed these arrhythmias in transgenic mice compared to treatment with KN-92, reinforcing the role of CaMKII in the observed cardiac electrical remodeling ahajournals.orgahajournals.org. Similarly, in studies involving CaMKIIδ overexpression in mice, KN-93 was used to inhibit CaMKII activity and assess its impact on Ca2+ handling and cardiac function. The use of KN-92 in parallel experiments helped to confirm that the observed effects, such as reduced Ca2+ spark frequency in TG mice, were indeed mediated by CaMKII inhibition ahajournals.org.
Biochemical and Molecular Assays Utilizing this compound
This compound is frequently employed in various in vitro biochemical and molecular assays to validate the specificity of KN-93's inhibitory actions on CaMKII and its downstream effects.
CaMKII Activity Quantification (e.g., Autophosphorylation Analysis)
To confirm that observed changes in CaMKII activity are directly attributable to KN-93, researchers often include KN-92 as a control in assays measuring CaMKII activity, such as autophosphorylation at specific residues like Threonine 286. In studies investigating CaMKII's role in various cellular processes, KN-93 is used to inhibit CaMKII, while KN-92 is applied to demonstrate that KN-93's effects are not due to non-specific actions nih.govnih.gov. For instance, when examining CaMKII activation in response to stimuli, the presence of KN-92 alongside KN-93 helps to confirm that the reduction in CaMKII phosphorylation observed with KN-93 is a direct consequence of CaMKII inhibition nih.govnih.gov.
Assessment of Cellular Viability and Proliferation
CaMKII is known to influence cell growth and survival. In cellular assays, KN-93 has been shown to inhibit proliferation and reduce cell viability in various cancer cell lines and primary cells, such as human hepatic stellate cells (LX-2) and colon cancer cells (HCT116) nih.govtargetmol.comspandidos-publications.comwjgnet.comnih.gov. In these studies, KN-92 is consistently used to demonstrate that KN-93's antiproliferative effects are specific to CaMKII inhibition. For example, KN-93 significantly reduced LX-2 cell proliferation, whereas KN-92 was ineffective in blocking cell growth nih.govtargetmol.com. Similarly, in HCT116 colon cancer cells, KN-93 decreased proliferation, migration, and invasion, while KN-92 did not produce these effects wjgnet.comnih.gov.
Table 1: Comparative Effects on Cell Proliferation
| Cell Type | Treatment (Concentration) | Effect on Cell Proliferation | Reference |
| Human Hepatic Stellate (LX-2) | KN-93 (5-50 μM) | Significant inhibition | nih.govtargetmol.com |
| Human Hepatic Stellate (LX-2) | KN-92 (5-50 μM) | Ineffective | nih.govtargetmol.com |
| HCT116 Colon Cancer Cells | KN-93 | Decreased proliferation | wjgnet.comnih.gov |
| HCT116 Colon Cancer Cells | KN-92 | No significant effect | wjgnet.comnih.gov |
Cell Cycle Progression Analysis
CaMKII's role in cell cycle regulation has been investigated using KN-93 as an inhibitor. Studies have shown that KN-93 can induce cell cycle arrest, often in the G1 phase, and can also lead to apoptosis apexbt.comspandidos-publications.comresearchgate.netaacrjournals.org. KN-92 is employed in these analyses to confirm that these cell cycle effects are mediated by CaMKII. For instance, in NIH 3T3 fibroblasts, KN-93 treatment resulted in G1 cell cycle arrest, with KN-92 having no impact on CaMKII activity or cell growth researchgate.netaacrjournals.org. Similarly, in MCF-7 breast cancer cells, KN-93 increased the percentage of cells in the G0-G1 phase and reduced S phase cells, an effect not observed with KN-92 aacrjournals.org. In pig oocytes, KN-93 inhibited meiotic maturation and pronuclear formation, while KN-92 did not produce these inhibitory effects oup.com.
Table 2: Cell Cycle Effects of KN-93 vs. KN-92
| Cell Type | Treatment | Cell Cycle Phase Effect | Reference |
| NIH 3T3 Fibroblasts | KN-93 | G1 arrest; reversible progression upon washout | researchgate.netaacrjournals.org |
| NIH 3T3 Fibroblasts | KN-92 | No effect on CaMKII activity or cell growth | researchgate.netaacrjournals.org |
| MCF-7 Breast Cancer | KN-93 | Increased G0-G1 phase, reduced S phase | aacrjournals.org |
| MCF-7 Breast Cancer | KN-92 | No significant change in cell cycle distribution | aacrjournals.org |
| Pig Oocytes | KN-93 | Inhibited meiotic maturation and pronuclear formation | oup.com |
| Pig Oocytes | KN-92 | No significant inhibitory effect | oup.com |
Compound List
this compound
Transcriptional and Translational Regulation of Key Proteins
The involvement of CaMKII in regulating gene expression and protein synthesis is a significant area of research. Methodologies employing KN-93, with KN-92 as a control, have been instrumental in identifying CaMKII's influence on these processes.
In macrophages, CaMKII has been shown to mediate the activation of CREB (cAMP-response element-binding protein), a transcription factor critical for regulating gene expression. Studies utilizing KN-93 demonstrated that it specifically blocked CREB phosphorylation, leading to a subsequent reduction in cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production. The inactive analogue, KN-92, did not elicit these effects, confirming CaMKII's direct role in this transcriptional regulation pathway nih.gov.
Further evidence for CaMKII's impact on protein synthesis comes from studies in the hippocampus. Stimulation with DHPG (3,5-dihydroxyphenylglycine), a group I metabotropic glutamate (B1630785) receptor agonist, robustly increased protein synthesis in synaptoneurosomes. This increase was completely blocked by the CaMKII inhibitor KN-93, but not by KN-92, highlighting CaMKII's critical involvement in DHPG-stimulated protein synthesis jneurosci.org. In cardiac cells, chronic inhibition of CaMKII with KN-93, but not KN-92, led to increased expression of the α1C-subunit gene (Cacna1c) and its protein product, suggesting CaMKII acts as a repressor of this gene's transcription nih.gov. In pig oocytes, CaMKII inhibition by KN-93 also affected the phosphorylation status and total amounts of key signaling proteins like ERK2 and p90rsk, indicating CaMKII's influence on the translational regulation or stability of these proteins oup.com.
Intracellular Signaling Pathway Component Analysis
This compound plays a crucial role in validating the specificity of CaMKII inhibitors like KN-93 when analyzing intracellular signaling pathways. Its lack of CaMKII inhibitory activity allows researchers to distinguish between CaMKII-dependent effects and potential off-target actions of KN-93.
In studies examining the ionomycin-induced signaling cascade in rat aortic vascular smooth muscle cells, KN-93 effectively inhibited ionomycin-induced CaMKII activity with an IC50 of 14 μM. Crucially, KN-92 at equivalent concentrations did not significantly inhibit this activity, thereby confirming CaMKII as a key component in the ionomycin-triggered signaling pathway that leads to ERK1/2 activation ahajournals.org. Similarly, in pig oocytes, KN-93 significantly inhibited the electrical pulse-induced increase in CaMKII activity, while KN-92 had no discernible effect on this activity, underscoring its utility as a negative control oup.com.
In the context of Aeromonas hydrophila-induced apoptosis in head kidney macrophages, KN-93 was used to demonstrate that CaMKII signaling is critical for the process. KN-93 treatment inhibited CaMKIIg levels, influenced cAMP production, and impacted ERK 1/2 phosphorylation, all of which contribute to apoptosis. The use of KN-92, which failed to inhibit these processes, validated that the observed effects were indeed mediated by CaMKII plos.orgplos.org. Furthermore, in models of neuropathic pain following spinal cord injury, KN-93 significantly attenuated neuronal hyperexcitability and pain responses, whereas KN-92 had no impact, reinforcing CaMKII's role in pain signaling pathways nih.gov. In cardiac pacemaker cells, KN-93 effectively reduced CaMKII-dependent phosphorylation of proteins like phospholamban (PLB) and ryanodine (B192298) receptors (RyRs), while KN-92 did not, confirming CaMKII's involvement in regulating calcium handling within these cells mdpi.com.
It is important to note that while KN-92 is designed as an inactive control, some studies suggest that KN-93 and KN-92 may share some non-specific effects on ion channels molbiolcell.orgfrontiersin.orgnih.gov. Therefore, rigorous experimental design, including dose-response studies and comparison with other CaMKII inhibitors or genetic manipulation, is essential to definitively attribute observed cellular phenomena to CaMKII activity.
This table summarizes key findings where this compound was used as a control to validate the role of CaMKII inhibition by KN-93 in various cellular processes.
| Study Context | Observed Effect of KN-93 (CaMKII Inhibition) | Effect of KN-92 (Control) | Implicated CaMKII Role | Reference |
| Macrophage (CREB/COX-2) | Blocked CREB phosphorylation, reduced COX-2 expression and PGE2 production. | No significant effect on CREB phosphorylation, COX-2 expression, or PGE2 production. | Mediates CREB activation for transcriptional regulation of COX-2. | nih.gov |
| Pig Oocytes (Signaling Proteins) | Inhibited CaMKII activity; reduced phosphorylation of ERK2 and p90rsk; decreased total ERK2 and p90rsk amounts. | No effect on CaMKII activity; no significant effect on ERK2/p90rsk phosphorylation or amounts. | Influences the expression/stability and activity of key signaling proteins involved in meiotic maturation. | oup.com |
| Rat Aortic Smooth Muscle Cells (ERK1/2) | Inhibited ionomycin-induced CaMKII and ERK1/2 activation. | No significant inhibition of CaMKII or ERK1/2 activation. | Involved in the Ca2+-dependent activation of the ERK1/2 signaling cascade. | ahajournals.org |
| Rat Hippocampus (Protein Synthesis) | Completely blocked DHPG-induced protein synthesis. | No significant effect on DHPG-induced protein synthesis. | Mediates metabotropic glutamate receptor-dependent protein synthesis. | jneurosci.org |
| HL-1 Cardiomyocytes (Cacna1c Gene) | Increased Cacna1c gene expression and α1C-subunit immunoreactivity upon chronic treatment. | No significant effect on Cacna1c gene expression or α1C-subunit immunoreactivity. | Represses the transcription of the L-type calcium channel α1C-subunit gene (Cacna1c). | nih.gov |
| Cardiac Pacemaker Cells (PLB/RyR Phosphorylation) | Reduced CaMKII-dependent phosphorylation of PLB (Thr17) and RyR (Ser2814/2815). | No significant reduction in PLB or RyR phosphorylation. | Regulates calcium cycling proteins crucial for cardiac pacemaker function. | mdpi.com |
| Spinal Cord Injury (Neuronal Activity/Pain) | Attenuated at-level mechanical allodynia and aberrant dorsal horn neuron hyperexcitability. | No effect on neuronal activity or mechanical allodynia. | Critical in maintaining aberrant dorsal horn neuron hyperexcitability contributing to neuropathic pain. | nih.gov |
| Macrophages (Aeromonas hydrophila) | Inhibited CaMKIIg levels, implicated in cAMP production and ERK 1/2 phosphorylation, leading to apoptosis. | Failed to inhibit CaMKIIg levels, cAMP production, or ERK 1/2 phosphorylation related to apoptosis. | Mediates A. hydrophila-induced apoptosis via the CaMKIIg-cAMP-PKA-ERK1/2 pathway. | plos.orgplos.org |
List of Compounds Mentioned
This compound
KN-93
CaMKII (Calcium/Calmodulin-Dependent Protein Kinase II)
Calmodulin (CaM)
ERK1/2 (Extracellular signal-regulated kinases 1/2)
p90rsk (p90 ribosomal S6 kinase)
CREB (cAMP-response element-binding protein)
COX-2 (Cyclooxygenase-2)
PGE2 (Prostaglandin E2)
DHPG (3,5-dihydroxyphenylglycine)
Cacna1c (L-type calcium channel α1C-subunit gene)
PLB (Phospholamban)
RyR (Ryanodine Receptor)
CaMKIIg (CaMKII gamma)
cAMP (Cyclic adenosine (B11128) monophosphate)
PKA (Protein Kinase A)
Delineation of Camkii Dependent Mechanisms Using Kn 92 Hydrochloride As a Negative Control
Analysis of CaMKII-Mediated Cellular Processes
The use of KN-92 hydrochloride as a negative control is critical for confirming that observed cellular effects are indeed mediated by CaMKII inhibition by KN-93, rather than by unrelated mechanisms.
Modulation of Cell Growth and Proliferation
CaMKII plays a significant role in regulating cell growth and proliferation in various cell types. Studies utilizing KN-93 have demonstrated its ability to inhibit cell proliferation. For instance, in human colon cancer cell lines, KN-93 significantly decreased cancer cell proliferation, a finding that was not replicated when KN-92 was used nih.gov. Similarly, in LX-2 cells, KN-93 inhibited cell growth, while KN-92 was found to be ineffective at blocking cell growth medchemexpress.com. In NIH 3T3 fibroblasts, KN-93 also inhibited cell growth stimulated by growth factors like basic fibroblast growth factor, platelet-derived growth factor-BB, and epidermal growth factor, whereas KN-92 had no such effect medchemexpress.cominterchim.frapexbt.com. These findings collectively underscore that the antiproliferative effects observed with KN-93 are attributable to CaMKII inhibition, as KN-92, lacking this inhibitory capacity, does not elicit similar responses.
Table 1: Comparative Effects of KN-93 and KN-92 on Cell Proliferation
| Cell Type / Study Context | KN-93 Effect on Cell Growth/Proliferation | KN-92 Effect on Cell Growth/Proliferation | CaMKII Inhibition | Reference |
| NIH 3T3 Fibroblasts (Growth Factor Stimulated) | Inhibited | No effect | Yes | medchemexpress.cominterchim.frapexbt.com |
| LX-2 Cells | Inhibited | Ineffective | Yes | medchemexpress.com |
| Human Colon Cancer Cells (HCT116) | Decreased | No effect | Yes | nih.gov |
| Human Osteosarcoma Cells (MG-63, 143B) | Decreased (80% and 70% respectively) | Not specified (implied no effect) | Yes | nih.gov |
Induction and Regulation of Apoptotic Pathways
CaMKII has been implicated in the regulation of apoptotic pathways. Research has shown that KN-93 can induce apoptosis in certain cellular contexts. For example, in Aeromonas hydrophila-infected head kidney macrophages (HKM), KN-93 was found to attenuate caspase-3 activity and protect cells from apoptosis, while the inactive analogue KN-92 failed to inhibit HKM apoptosis, indicating a CaMKII-mediated role in initiating apoptosis plos.orgplos.org. In another study, KN-93 was shown to inhibit the expression of the anti-apoptotic protein Mcl-1 and induce the pro-apoptotic protein PUMA, leading to cell death, effects not observed with KN-92 interchim.fr. These observations highlight KN-92's utility in confirming that observed pro-apoptotic or anti-apoptotic effects are specifically mediated by CaMKII.
Table 2: Comparative Effects of KN-93 and KN-92 on Apoptosis
| Cell Type / Study Context | KN-93 Effect on Apoptosis | KN-92 Effect on Apoptosis | CaMKII Mediation | Reference |
| Aeromonas hydrophila-infected HKM | Attenuated caspase-3 activity, conferred protection | Failed to inhibit apoptosis | Yes | plos.orgplos.org |
| Unspecified Cell Line (Induction of PUMA, inhibition of Mcl-1) | Induced PUMA, inhibited Mcl-1, led to cell death | No effect reported | Yes | interchim.fr |
| NIH 3T3 Fibroblasts | Induced apoptosis | No effect reported | Yes | medchemexpress.comapexbt.com |
Influence on G1 Cell Cycle Arrest
CaMKII activity is also linked to cell cycle regulation. KN-93 has been demonstrated to induce cell cycle arrest, particularly in the G1 phase, in various cell types. In NIH 3T3 fibroblasts, KN-93 treatment led to G1 cell cycle arrest, with approximately 95% of cells arrested after two days. This arrest was reversible upon removal of KN-93. In contrast, KN-92, as an inactive analogue, did not induce cell cycle arrest medchemexpress.cominterchim.frapexbt.com. Studies in other cancer cells have also reported KN-93-induced G1 arrest by modulating cyclin-dependent kinase (cdk) activity and protein levels, such as reducing Cyclin D1 and enhancing p27Kip1 expression, effects not observed with KN-92 nih.gov.
Table 3: Comparative Effects of KN-93 and KN-92 on G1 Cell Cycle Arrest
| Cell Type / Study Context | KN-93 Effect on G1 Cell Cycle Arrest | KN-92 Effect on G1 Cell Cycle Arrest | CaMKII Mediation | Reference |
| NIH 3T3 Fibroblasts | Induced (95% arrest) | No effect | Yes | medchemexpress.cominterchim.frapexbt.com |
| Unspecified Cancer Cells | Induced | No effect | Yes | nih.gov |
Investigation of CaMKII Involvement in Physiological Functions
Beyond cellular processes, CaMKII plays critical roles in complex physiological functions, particularly within the cardiovascular system. KN-92 serves as a vital control to confirm CaMKII's specific involvement in these functions.
Cardiac Electrophysiology and Arrhythmogenesis (e.g., Early Afterdepolarizations)
CaMKII is a key regulator of cardiac electrophysiology and is implicated in the development of arrhythmias, such as early afterdepolarizations (EADs). In rabbit cardiac myocytes, KN-93 was shown to suppress EADs, a phenomenon not observed with KN-92, thereby supporting CaMKII's role in arrhythmogenesis ahajournals.org. Similarly, in a mouse model of cardiac hypertrophy, KN-93 significantly suppressed isoproterenol-induced arrhythmias in transgenic mice, while the inactive control KN-92 did not provide this suppression nih.govahajournals.org. These studies consistently demonstrate that the anti-arrhythmic effects attributed to KN-93 are dependent on CaMKII inhibition, as validated by the lack of effect from KN-92.
Table 4: Comparative Effects of KN-93 and KN-92 on Cardiac Arrhythmogenesis
| Study Model / Context | KN-93 Effect on Arrhythmias (e.g., EADs) | KN-92 Effect on Arrhythmias (e.g., EADs) | CaMKII Mediation | Reference |
| Rabbit CAVB Cells | Suppressed EADs | No effect | Yes | ahajournals.org |
| Mouse Model of Cardiac Hypertrophy | Suppressed isoproterenol-induced arrhythmias | No effect | Yes | nih.govahajournals.org |
| TG CaMKII Mice (in vivo) | Prevented cardiac arrhythmias | Did not prevent cardiac arrhythmias | Yes | nih.gov |
Regulation of Calcium Homeostasis (e.g., Sarcoplasmic Reticulum Calcium Release)
The regulation of intracellular calcium ([Ca2+]i) and sarcoplasmic reticulum (SR) calcium handling is fundamental to cardiac function, and CaMKII is a key modulator of these processes. Studies have shown that CaMKII phosphorylates proteins like the ryanodine (B192298) receptor 2 (RyR2) and phospholamban (PLB), influencing SR calcium release and reuptake frontiersin.orgahajournals.orgahajournals.orgmdpi.com. In studies investigating SR Ca2+ leak, KN-93 effectively normalized diastolic Ca2+ levels in atrial fibrillation (AF) cells, whereas KN-92 did not, suggesting CaMKII's role in AF-related calcium dysregulation ahajournals.org. Furthermore, KN-93 has been shown to inhibit the acceleration of SR Ca2+ release at higher heart rates, an effect not seen with KN-92 ahajournals.org. In sinoatrial node cells, KN-93 reduced local Ca2+ releases (LCRs) and prolonged the LCR period, effects absent with KN-92, indicating CaMKII's involvement in pacemaker cell calcium cycling mdpi.complos.org. These findings collectively validate KN-92's role in confirming CaMKII's specific contribution to calcium homeostasis.
Table 5: Comparative Effects of KN-93 and KN-92 on Calcium Homeostasis
| Study Model / Context | KN-93 Effect on Calcium Handling | KN-92 Effect on Calcium Handling | CaMKII Mediation | Reference |
| Atrial Fibrillation (AF) Patient Cells | Normalized diastolic Ca2+ levels, reduced SR Ca2+ leak | Did not normalize diastolic Ca2+ levels or reduce SR Ca2+ leak | Yes | ahajournals.org |
| Rabbit Hearts (High Heart Rate) | Inhibited acceleration of SR Ca2+ release | Did not inhibit acceleration of SR Ca2+ release | Yes | ahajournals.org |
| Rabbit Sinoatrial Node Cells (SANCs) | Decreased LCRs, prolonged LCR period, reduced SR Ca2+ content | No significant effect on LCRs, LCR period, or SR Ca2+ content | Yes | mdpi.complos.org |
| Myocytes from Failing Human Hearts | Reduced SR Ca2+ leak | Not specified (implied no effect) | Yes | frontiersin.org |
| Wild-type Mice (post-myocardial infarction) | Preserved Ca2+ homeostasis | Did not preserve Ca2+ homeostasis | Yes | apexbt.com |
Compound List:
this compound
KN-93
Calmodulin (CaM)
Calcium/calmodulin-dependent protein kinase II (CaMKII)
Calpain-2
Extracellular signal-regulated kinase 1 and 2 (ERK 1/2)
Protein Kinase A (PKA)
Cyclin D1
Cyclin-dependent kinase 4 (cdk4)
Cyclin-dependent kinase 2 (cdk2)
p27Kip1
p53
p21CIP/KIP
Retinoblastoma (Rb) protein
E2F
Mcl-1
PUMA
Caspase-3
Ryanodine receptor 2 (RyR2)
Phospholamban (PLB)
L-type Calcium Channel (LTCC)
Na+/Ca2+ exchanger (NCX)
NaV1.5
Voltage-gated K+ channels (Kv)
H+, K+-ATPase
BAPTA/AM
EGTA
Nifedipine
Verapamil
Calmidazolium chloride
STO-609
H-89
W-7
AC3-I
AC3-C
AIP (Autocamtide-2 Related Inhibitory Peptide)
PKI
Isoproterenol (ISO)
Basic Fibroblast Growth Factor (bFGF)
Platelet-Derived Growth Factor-BB (PDGF-BB)
Epidermal Growth Factor (EGF)
Angiotensin II
Thrombin
Ionomycin
6-hydroxydopamine (6-OHDA)
Tyrosine Kinase
G-protein coupled receptors
P-glycoprotein
STAT1
STAT3
STAT5
Glycogen Synthase Kinase 3β (GSK3β)
β-catenin
CaMKIV
CaMKIIδC
CaMKIIγ
CaMKIIδ
CaMKIIγ siRNA
CaM-siRNA
PKACA
Anti-PKACA antibody
CaMKK
CaMKIIg mRNA
CaMKIIg-targeted siRNA
CaMKIIg mRNA expression
CaMKIIg protein
CaMKIIg
CaM
CaMKIIδC (CA and DN mutants)
β-gal
GST–α1H II-III loop
Mibefradil
TREK
Ser1198 on α1H
STAT1
NF-κB
cdc25c
BRCA1
hsBAFF
T-type Ca2+ channels
L-type Ca2+ channels
T-90
LCR (Local Ca2+ Release)
Dissection of CaMKII-Associated Intracellular Signaling Cascades
Regulation of Transcription Factors (e.g., CREB)
CaMKII plays a significant role in regulating gene expression through the modulation of transcription factors. One prominent example is the cAMP response element-binding protein (CREB), a transcription factor critical for neuronal plasticity, learning, and memory, which can be activated by CaMKII through direct phosphorylation apexbt.com. When investigating the specific contribution of CaMKII to CREB activation or the subsequent transcriptional changes, KN-93 is typically used to inhibit CaMKII activity. KN-92, as the inactive control, is administered in parallel experiments to demonstrate that any observed effects on CREB phosphorylation or downstream gene expression are dependent on CaMKII inhibition and not on general cellular stress or non-specific compound effects.
Modulation of p53 and p21 Expression
The tumor suppressor protein p53 and its downstream target p21 (also known as CDKN1A) are critical regulators of cell cycle arrest, apoptosis, and DNA repair. Emerging research has suggested that CaMKII can influence these cellular processes, potentially by affecting the expression or activity of p53 and p21.
Studies have indicated that the active CaMKII inhibitor KN-93 can lead to a reduction in the expression of both p53 and p21 medchemexpress.com. This observation suggests that CaMKII activity may be involved in promoting or maintaining the expression levels of these key cell cycle regulators. To validate this hypothesis and confirm that the observed reduction in p53 and p21 expression is indeed mediated by CaMKII, experiments employing the inactive analog KN-92 are crucial. In such comparative studies, KN-92 has been found to be ineffective in blocking cell growth or modulating the expression of p53 and p21 medchemexpress.com. This lack of effect from KN-92, contrasted with the significant impact of KN-93, provides strong evidence for CaMKII's direct or indirect involvement in the regulation of p53 and p21 expression.
| Target | Effect of KN-93 on Expression | Effect of KN-92 on Expression |
| p53 | Reduces expression | Ineffective |
| p21 | Reduces expression | Ineffective |
Compound List:
this compound
KN-93
Calcium/calmodulin-dependent protein kinase II (CaMKII)
CREB (cAMP response element-binding protein)
p53
p21 (CDKN1A)
Differentiation of Camkii Independent Actions of Kn 93 Through Comparative Studies with Kn 92 Hydrochloride
Non-Selective Modulation of Ion Channels
A significant aspect of the CaMKII-independent effects of both KN-93 and its inactive analog, KN-92 hydrochloride, involves the non-selective modulation of various ion channels. nih.govphysiology.org This has been a key area of investigation to understand the full pharmacological profile of these compounds beyond their interaction with CaMKII.
Effects on L-Type Calcium Channels (ICa,L)
Research has demonstrated that both KN-93 and KN-92 can directly inhibit L-type calcium channels (CaV1.2 and CaV1.3), an effect that is independent of CaMKII inhibition. nih.govphysiology.orgnih.govtargetmol.commedkoo.com Studies have shown that both compounds cause a reversible, dose-dependent, and time-dependent reduction in L-type calcium channel currents. nih.gov This inhibition is not mimicked by other structurally unrelated CaMKII inhibitors, further supporting a direct effect on the channel itself. nih.gov The equipotent inhibition of L-type calcium currents by both KN-93 and KN-92 highlights a significant off-target effect that must be considered when interpreting data from studies using KN-93 to probe CaMKII signaling. nih.gov For instance, in isolated heart experiments, both compounds were found to be equipotent inhibitors of ICa,L at concentrations typically used to inhibit CaMKII. nih.gov
| Compound | Target Channel | Effect | Potency | Reference |
| This compound | L-type Calcium Channels (CaV1.2, CaV1.3) | Reversible Inhibition | Dose-dependent | nih.govnih.gov |
| KN-93 | L-type Calcium Channels (CaV1.2, CaV1.3) | Reversible Inhibition | Dose-dependent | nih.govnih.gov |
Influence on Voltage-Dependent Potassium Channels (Kv)
In addition to their effects on calcium channels, both KN-93 and KN-92 have been identified as direct blockers of voltage-gated potassium channels (Kv). targetmol.comnih.govmolnova.comtocris.comrndsystems.comtocris.comapexbt.com This action is also independent of CaMKII inhibition. nih.gov Research indicates that KN-93 and KN-92 can block a variety of Kv channel subtypes. rndsystems.comtocris.com This direct channel-blocking activity of KN-92 serves as a crucial control to distinguish the CaMKII-mediated effects of KN-93 from its non-specific interactions with potassium channels. targetmol.comapexbt.com The blocking effect on Kv channels by both compounds underscores the importance of using KN-92 as a negative control to avoid misinterpretation of experimental results. nih.govphysiology.org
| Compound | Target Channel Subtypes | Effect | Reference |
| This compound | Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, hERG | Blocker | rndsystems.comtocris.comapexbt.com |
| KN-93 | Voltage-gated Potassium Channels | Blocker | targetmol.comnih.govphysiology.org |
Impact on Chloride Conductance in Smooth Muscle
In the context of smooth muscle physiology, the role of KN-92 as a comparative tool has been pivotal in understanding the regulation of chloride conductance. physiology.orgphysiology.orgrajgoyal.org Studies on intestinal smooth muscle have shown that while KN-93 can cause hyperpolarization by closing a Cl- conductance, its inactive analog, KN-92, has no such effect. physiology.orgphysiology.orgrajgoyal.org This differential effect strongly suggests that the modulation of chloride channels by KN-93 is indeed a CaMKII-dependent process. The opening of chloride channels in smooth muscle cells typically leads to depolarization due to the high intracellular chloride concentration. researchgate.netnih.gov Therefore, the finding that KN-93, but not KN-92, inhibits this chloride conductance provides specific evidence for the involvement of CaMKII in this signaling pathway. physiology.orgphysiology.orgrajgoyal.org In some specific smooth muscle cells, like those in the rabbit pulmonary artery, the effects of KN-93 on Ca2+-activated chloride currents were not replicated by KN-92, further solidifying the role of CaMKII in this process. nih.gov
Assessment of Other Potential Off-Target Effects
Beyond the well-documented effects on ion channels, the comprehensive characterization of this compound involves investigating other potential off-target interactions to ensure its reliability as a negative control.
Investigation of Direct Interactions with Cellular Receptors or Enzymes
While primarily known for its lack of CaMKII inhibitory activity, the potential for KN-92 to interact with other cellular receptors or enzymes is a critical area of study. Research has explored whether KN-92 affects other signaling pathways. For example, in studies examining the interaction between CaMKIIα and dopamine (B1211576) D3 receptors, KN-92 was used as a negative control and showed no effect on the glutamate-induced interaction, unlike KN-93 which blocked it. nih.gov This supports the specificity of KN-93's action in that context and the inertness of KN-92 towards this receptor interaction. The broad use of KN-92 as a negative control across various studies implicitly suggests a low propensity for significant off-target interactions with a wide range of receptors and enzymes, although specific screening against a comprehensive panel of targets is not always explicitly detailed in every study. nih.govbiologists.com
Analysis of Membrane Permeability and Transport Mechanisms
The cellular effects of any pharmacological agent are contingent upon its ability to cross the cell membrane and reach its intracellular target. Both KN-93 and its inactive analog KN-92 are cell-permeable compounds. medchemexpress.commerckmillipore.com This property is essential for their use in cellular assays. The structural similarity between KN-92 and KN-93 suggests they likely share similar membrane permeability and transport characteristics. While detailed comparative studies on their specific transport mechanisms are not extensively published, their widespread and effective use in cell-based experiments indicates that they can efficiently enter cells to interact with their respective targets or, in the case of KN-92, to serve as an intracellular negative control. medchemexpress.combiologists.commerckmillipore.com
Advanced Conceptual and Translational Perspectives in Kn 92 Hydrochloride Research
The Evolving Paradigm of Control Compound Design in Pharmacology
The classical approach to pharmacological research often relies on comparing the effects of an active compound with its inactive analog to attribute observed biological activities to the inhibition of a specific target. KN-92 was developed precisely for this purpose, to be used as a control in studies investigating the effects of the CaMKII inhibitor, KN-93. apexbt.comnih.gov The underlying assumption is that the control compound will be identical to the active compound in every way except for its interaction with the intended target.
However, research involving KN-92 and KN-93 has revealed the limitations of this paradigm. An ideal control should possess the same pharmacological properties, including off-target effects, as its active counterpart. frontiersin.org Yet, studies have demonstrated that this is not the case for KN-92 and KN-93. For instance, detailed analyses have shown that KN-93 can block various voltage-gated potassium channels (including Kv1, Kv2, Kv3, Kv4, and Kv7 families) at concentrations used to inhibit CaMKII, an effect not replicated by KN-92. frontiersin.org
Conversely, both KN-93 and its inactive analog KN-92 have been found to exert CaMKII-independent effects, such as the reversible inhibition of L-type calcium channels. nih.govresearchgate.net This shared off-target activity complicates the interpretation of experimental results, as an effect observed with both compounds cannot be definitively ruled out as a CaMKII-mediated phenomenon without further evidence. Furthermore, KN-92 is not as potent as KN-93 in directly inhibiting L-type Ca2+ channels or IP3-induced Ca2+ release. frontiersin.org These discrepancies highlight an evolving understanding in pharmacology: a structurally similar, inactive analog does not guarantee an identical off-target profile. This necessitates a more sophisticated approach to control compound design and data interpretation, moving beyond a simple active-versus-inactive comparison to a comprehensive characterization of the off-target activities of both molecules.
Refining Specificity and Potency Assessments in Kinase Inhibitor Development
The development of kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding sites across the human kinome. nih.gov The case of KN-93, the active counterpart to KN-92, exemplifies these difficulties. While initially considered selective for CaMKII over kinases like PKA and PKC, further studies revealed that KN-93 also inhibits CaMKI and CaMKIV with equal or greater potency. frontiersin.orgnih.gov Its potency against CaMKII is modest, with an IC50 value in the low micromolar range. frontiersin.orgnih.gov
Modern, large-scale kinase profiling has further refined our understanding of KN-93's specificity, revealing its activity against a panel of other kinases, including Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA. frontiersin.orgnih.gov This lack of absolute specificity is a common issue among kinase inhibitors and underscores the need for comprehensive screening to fully characterize a compound's activity profile. acs.org
The role of KN-92 becomes critical in this context. The discovery that both KN-92 and KN-93 inhibit L-type calcium channels demonstrated that specificity assessments must extend beyond the kinome to other protein families, such as ion channels. nih.govresearchgate.net This finding was crucial for re-interpreting previous studies that had attributed all effects of KN-93, which were absent with KN-92, solely to CaMKII inhibition. frontiersin.org This experience has pushed the field toward more rigorous standards for inhibitor validation, advocating for the use of structurally unrelated inhibitors and genetic approaches to corroborate findings obtained with small molecules.
| Target Comparison | KN-93 (Active Inhibitor) | KN-92 (Inactive Control) | Key Takeaway |
| Primary Target (CaMKII) | Inhibits (IC50 ~1-4 µM) frontiersin.orgnih.gov | Ineffective caymanchem.comapexbt.com | KN-92 serves as a negative control for CaMKII activity. |
| Other CaM Kinases | Inhibits CaMKI, CaMKIV frontiersin.orgnih.gov | Not reported as an inhibitor | Highlights KN-93's lack of selectivity within the CaMK family. |
| Other Protein Kinases | Inhibits Fyn, Haspin, Hck, Lck, etc. frontiersin.orgnih.gov | Not reported as an inhibitor | Demonstrates broad off-target kinase activity of KN-93. |
| L-type Ca2+ Channels | Reversible inhibition nih.gov | Reversible inhibition nih.gov | A shared off-target effect, complicating data interpretation. |
| Kv Potassium Channels | Blocks Kv1, Kv2, Kv3, Kv4, Kv7 frontiersin.org | Does not block these channels frontiersin.org | A critical difference in off-target profiles. |
Implications for Therapeutic Target Validation and Drug Discovery
The validation of a protein as a therapeutic target is a foundational step in drug discovery. Pharmacological tools like KN-93, with KN-92 as its control, have been instrumental in providing the initial proof-of-concept for the role of CaMKII in numerous disease states, particularly cardiovascular disorders like heart failure and arrhythmias. frontiersin.orgresearchgate.net By comparing the effects of KN-93 and KN-92, researchers have been able to build a substantial body of evidence implicating CaMKII hyperactivity in pathophysiology. cardurion.com
The limitations of first-generation tools like KN-93 have spurred the development of more advanced and specific inhibitors. The challenges encountered with these early compounds have provided a valuable lesson for the field: rigorous target validation requires a multi-faceted approach. This includes using multiple, structurally distinct inhibitors, employing genetic knockout or knock-in models, and conducting comprehensive off-target profiling. researchgate.netmdpi.com The journey with KN-92 and KN-93 has thus refined the roadmap for validating novel targets and advancing them into the drug discovery pipeline.
Future Directions for Investigating the Broader Landscape of CaMKII-Related Pathophysiology
CaMKII is a central signaling hub involved in a vast array of physiological and pathological processes. Its role has been implicated in cardiovascular diseases, synaptic plasticity and neurological disorders, and inflammatory responses. nih.govmdpi.comnih.govnih.gov While early tools like KN-93 and KN-92 were pivotal in establishing this broad involvement, future research requires more sophisticated approaches to dissect the specific contributions of CaMKII in these contexts.
A key future direction is the development of inhibitors that are selective for the different CaMKII isoforms (α, β, γ, and δ). nih.govnih.govresearchgate.net These isoforms have distinct expression patterns and likely play different roles in various tissues and diseases. nih.govfrontiersin.org For example, the α and β isoforms are predominant in the brain, while the δ isoform is the primary variant in the heart. nih.govfrontiersin.org Isoform-selective inhibitors would allow researchers to probe the specific functions of each, providing a much clearer picture of their roles in pathophysiology and paving the way for more targeted therapies.
Another critical area of investigation involves understanding the relevance of different CaMKII activation states. KN-93 primarily works by preventing the activation of CaMKII by Ca2+/CaM and does not inhibit the enzyme once it has become autonomously active through autophosphorylation or oxidation. frontiersin.orgresearchgate.net Since these autonomously active forms are thought to be critical drivers of pathology, developing inhibitors that target these specific states is a major goal. mdpi.comnih.gov Ultimately, the insights gained from pioneering but imperfect tools like KN-92 have laid the groundwork for a new generation of research aimed at precisely defining the role of CaMKII in disease and developing safer, more effective therapeutic agents. frontiersin.orgcardurion.com
| Research Area | Current Understanding (aided by KN-92/KN-93) | Future Directions |
| Cardiovascular Disease | CaMKII hyperactivity contributes to heart failure and arrhythmias. frontiersin.orgcardurion.commdpi.com | Develop isoform-specific inhibitors (e.g., for CaMKIIδ) to target cardiac pathology while minimizing side effects. nih.gov |
| Neurological Disorders | CaMKII is a key regulator of synaptic plasticity, learning, and memory. nih.govfrontiersin.org | Create tools to dissect the roles of CaMKIIα and CaMKIIβ in specific neuronal circuits and disease states like depression or schizophrenia. nih.govmdpi.com |
| Inflammatory Response | CaMKII acts as a regulator of immune and inflammatory signaling pathways. mdpi.comnih.gov | Investigate how different CaMKII isoforms and activation states contribute to chronic inflammatory conditions. |
| Inhibitor Development | KN-93 inhibits CaMKII activation but has off-target effects and low potency. frontiersin.orgnih.gov | Design inhibitors that target autonomously active CaMKII and possess greater selectivity across the kinome and other protein families. frontiersin.orgmdpi.com |
Q & A
Q. What is the primary role of KN-92 hydrochloride in CaMKII research, and how does it differ from KN-93?
this compound is a structurally analogous but inactive derivative of KN-93, a selective Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. Unlike KN-93, which competitively blocks calmodulin (CaM) binding to CaMKII (Ki = 370 nM), KN-92 lacks inhibitory activity due to modifications in its chemical structure. It is used as a negative control to isolate CaMKII-specific effects observed with KN-93, ensuring that experimental outcomes are not artifacts of off-target interactions .
Q. What are the critical storage and preparation protocols for this compound in laboratory settings?
this compound should be stored at -20°C in its lyophilized form to maintain stability. For solubility, use DMSO at concentrations ≥50 mg/mL. Post-reconstitution, aliquots should be stored at -20°C and used within one month to avoid degradation. Purity (≥99.77%) must be verified via HPLC or mass spectrometry to rule out contaminants that could confound results .
Q. Why is this compound indispensable as a negative control in CaMKII inhibition studies?
KN-92 serves as a critical experimental control to validate that observed biological effects (e.g., apoptosis inhibition, kinase activity modulation) are specific to KN-93’s CaMKII inhibition. For instance, in Aeromonas hydrophila-induced apoptosis studies, KN-92 failed to attenuate caspase-3 activity, confirming that KN-93’s effects are mechanistically tied to CaMKII .
Advanced Research Questions
Q. How should researchers design experiments to validate CaMKII inhibition using this compound?
- Parallel Testing : Include KN-92 and KN-93 at equimolar concentrations (e.g., 1–10 µM) in the same experimental setup.
- Dosage Matching : Ensure solvent (DMSO) concentrations are identical across groups to control for solvent-induced artifacts.
- Functional Assays : Use phosphorylation-specific antibodies (e.g., anti-phospho-CaMKII Thr286) to quantify CaMKII activity. KN-92 should not reduce phosphorylation levels, unlike KN-93 .
Q. How to resolve data contradictions when this compound exhibits unexpected biological activity?
- Purity Verification : Re-test KN-92 purity to rule out contamination (e.g., residual KN-93).
- Concentration Cross-Check : Validate stock and working solution concentrations via spectrophotometry.
- Off-Target Screening : Use kinase profiling assays to identify unintended interactions. For example, in hepatic stellate cell studies, KN-92 showed no anti-proliferative effects, whereas KN-93 did, confirming its specificity .
Q. What methodological safeguards are essential when using this compound in comparative studies?
- Blind Experiments : Mask compound identities during data collection to avoid bias.
- Replicate Validation : Perform ≥3 independent replicates to confirm reproducibility.
- Pilot Studies : Pre-test KN-92 in target systems (e.g., cell lines, isolated kinases) to confirm inactivity. In mitochondrial studies, KN-92’s IC50 values were distinct from KN-93, highlighting context-specific thresholds for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
